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Compound of Interest

Compound Name: Bromo-PEG3-bromide

Cat. No.: B1667890

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and use of
Bromo-PEG3-bromide, a homobifunctional crosslinker, in various bioconjugation applications.
The protocols detailed below are intended to serve as a starting point for researchers, and
optimization may be necessary for specific molecular contexts.

Introduction to Bromo-PEG3-bromide

Bromo-PEG3-bromide, with the chemical name 1-bromo-2-(2-(2-(2-
bromoethoxy)ethoxy)ethoxy)ethane, is a versatile crosslinking agent.[1] It features two terminal
bromide groups, which are excellent leaving groups for nucleophilic substitution reactions.[1][2]
The hydrophilic tri(ethylene glycol) (PEG3) spacer enhances the solubility of the crosslinker
and the resulting conjugates in agueous media, which is highly beneficial for biological
applications.[1][2]

This reagent is particularly useful for conjugating molecules containing nucleophilic functional
groups such as thiols (e.g., from cysteine residues in proteins) and amines (e.g., from lysine
residues or N-termini). Its primary applications are in the synthesis of complex biomolecules
like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).[3]

Physicochemical Properties
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Property Value

CAS Number 31255-26-2

Molecular Formula C8H16Br203

Molecular Weight 320.02 g/mol [4]

Purity Typically >95%][4]

Appearance Colorless to light yellow liquid

Solubility Soluble in DMSO, DMF, DCM, and water

Storage and Handling

Bromo-PEG3-bromide should be stored in a dry, dark environment. For short-term storage
(days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to
years), it should be kept at -20°C.[1] The compound is stable for several weeks under ambient
shipping conditions.[1] Standard laboratory safety precautions, including the use of personal
protective equipment, should be followed.

Core Applications and Experimental Data

Bromo-PEG3-bromide is a key reagent in the development of targeted therapeutics. Its ability
to link two different molecular entities makes it a valuable tool in drug development.

PROTAC Synthesis

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The
linker component is crucial for the efficacy of the PROTAC, and PEG linkers are frequently
used to improve solubility and cell permeability.

Representative Data for PROTAC Synthesis:

The following table provides illustrative data for the synthesis of a PROTAC using a bromo-
PEG linker. The data is based on typical outcomes for similar compounds and should be
considered representative.
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Parameter Method Result
Intermediate Purity (Warhead-
LC-MS >95%
PEG3-Br)
Final PROTAC Purity Preparative HPLC >98%
Yield (Final Step) 40-60%
) ] ] Consistent with expected
Identity Confirmation 1H NMR, 3C NMR, HRMS

structure

Biological Activity (Target

Western Blot / DC50 Assay

Degradation)

Dependent on specific
PROTAC

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic

payload to cancer cells. The linker connects the antibody and the drug, and its stability and

properties are critical for the ADC's performance. Bromo-PEG3-bromide can be used in a

sequential conjugation strategy for ADC synthesis.

Representative Data for ADC Synthesis:

This table summarizes typical characterization data for a model ADC synthesized using a

bromo-PEG linker. These values are illustrative and can vary based on the specific antibody,

payload, and reaction conditions.
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Parameter Method Result

Average Drug-to-Antibody

) LC-MS 3.5-4.0
Ratio (DAR)
Percentage of Unconjugated
_ LC-MS <5%
Antibody
Size Exclusion
Aggregate Percentage <2%
Chromatography (SEC)
In vitro Plasma Stability (7 )
LC-MS >95% intact ADC
days)
o o Surface Plasmon Resonance Comparable to unmodified
Binding Affinity (KD) to Target ]
(SPR) antibody

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using Bromo-
PEG3-bromide.

Protocol 1: Synthesis of a PROTAC Intermediate
(Warhead-PEG3-Br)

This protocol describes the reaction of a molecule containing a nucleophilic group (e.g., a
phenol on a target protein ligand, "Warhead-OH") with one of the bromide groups on Bromo-
PEG3-bromide.

Materials and Reagents:

Warhead-OH (Protein of Interest ligand)

Bromo-PEG3-bromide

Potassium carbonate (K2CO3)

Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-OH (1.0
equivalent) in anhydrous DMF.

Add potassium carbonate (2.0-3.0 equivalents) to the solution and stir at room temperature
for 30 minutes to generate the phenoxide.

In a separate flask, dissolve Bromo-PEG3-bromide (1.1-1.5 equivalents) in anhydrous
DMF.

Add the Bromo-PEG3-bromide solution to the reaction mixture from step 2.

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the
Warhead-PEG3-Br intermediate.

Characterization:
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e LC-MS: To confirm the mass of the desired product.

e 1H NMR: To verify the structure of the intermediate.

Protocol 2: Conjugation to a Thiol-Containing Protein

This protocol outlines the conjugation of a bromo-functionalized molecule (e.g., the Warhead-
PEG3-Br from Protocol 1) to cysteine residues on a protein.

Materials and Reagents:

Thiol-containing protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

Warhead-PEG3-Br (dissolved in a minimal amount of DMSO or DMF)

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Procedure:

» Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10
mg/mL.

o Reduction of Disulfide Bonds (if necessary): If the protein's thiol groups are in disulfide
bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.
Remove the excess TCEP using a desalting column or dialysis against the reaction buffer.

o Conjugation Reaction: a. Prepare a stock solution of Warhead-PEG3-Br in anhydrous DMSO
or DMF (e.g., 10-100 mM) immediately before use. b. Add the Warhead-PEG3-Br stock
solution to the protein solution to achieve the desired molar excess (a 5-20 fold molar excess
of the linker over the protein is a good starting point). c. Incubate the reaction mixture at
room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can
be performed at 4°C overnight.
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e Quenching the Reaction: a. Add a 50-100 fold molar excess of a quenching reagent (e.g., L-
cysteine) to consume any unreacted bromo-functionalized linker. b. Incubate for an
additional 30 minutes at room temperature.

 Purification of the Conjugate: Purify the PEGylated protein from unreacted components
using SEC or dialysis.

o Characterization of the Conjugate:
o SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
o LC-MS: To determine the Drug-to-Antibody Ratio (DAR).

o SEC: To assess purity and detect any aggregation.

Visualizations
PROTAC Synthesis Workflow
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Caption: General workflow for the synthesis of a PROTAC using Bromo-PEG3-bromide.

ADC Conjugation Workflow (Thiol-based)
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Caption: Workflow for the conjugation of a bromo-functionalized payload to a thiol-containing
antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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